![molecular formula C8H7BrN2 B1270902 6-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 255064-10-9](/img/structure/B1270902.png)

6-Bromo-4-methyl-1H-benzo[d]imidazole

Overview

Description

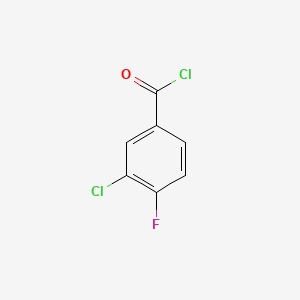

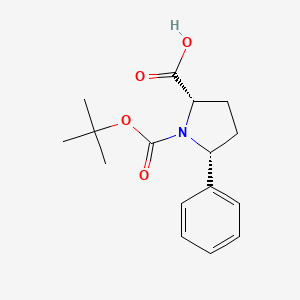

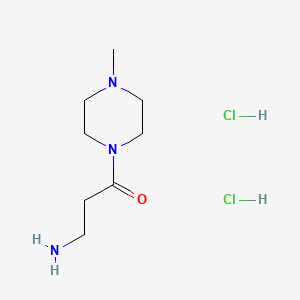

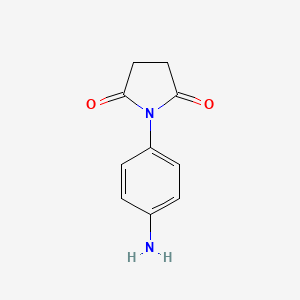

6-Bromo-4-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 g/mol . The IUPAC name for this compound is 6-bromo-4-methyl-1H-benzimidazole .

Synthesis Analysis

Imidazole, the core structure of 6-Bromo-4-methyl-1H-benzo[d]imidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methyl-1H-benzo[d]imidazole consists of a benzimidazole core with a bromine atom at the 6-position and a methyl group at the 4-position . The InChI code for this compound is 1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

6-Bromo-4-methyl-1H-benzo[d]imidazole has a molecular weight of 211.06 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 151, as computed by Cactvs 3.4.8.18 .Scientific Research Applications

Antimicrobial Activity

6-Bromo-4-methyl-1H-benzo[d]imidazole: derivatives have been studied for their potential as antimicrobial agents. The imidazole ring is a crucial component in many drugs with antimicrobial properties. This compound can be synthesized into various derivatives that exhibit antibacterial and antifungal activities, making it valuable in the development of new medications to combat resistant strains of microbes .

Anti-tubercular Agents

The compound has been utilized in the synthesis of molecules with anti-tubercular activity. For instance, derivatives of this compound have been evaluated against Mycobacterium tuberculosis strains, showing promise as a part of combination therapies to treat tuberculosis, especially in cases where resistance to traditional drugs is an issue .

Anticancer Research

Imidazole-containing compounds like 6-Bromo-4-methyl-1H-benzo[d]imidazole are being explored for their anticancer properties. They can be used to create molecules that interfere with cancer cell growth and proliferation. Research is ongoing to determine the efficacy and safety of these compounds in cancer treatment protocols .

Synthesis of Functional Molecules

This compound serves as a key intermediate in the synthesis of functional molecules used in various applications, including pharmaceuticals and materials science. The ability to introduce substitutions at specific positions on the imidazole ring allows for the creation of molecules with desired properties .

Chemical Synthesis and Drug Development

The imidazole ring is a common motif in many drugs, and 6-Bromo-4-methyl-1H-benzo[d]imidazole provides a versatile starting point for the synthesis of these compounds. Its reactivity allows for the construction of complex molecules that can be used in the development of new drugs .

Research on Heterocyclic Chemistry

As a heterocyclic compound, 6-Bromo-4-methyl-1H-benzo[d]imidazole is of significant interest in the field of heterocyclic chemistry. It is used in academic research to study the properties and reactions of imidazole rings, which are important in many biological processes .

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse range of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

properties

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTOSLNWOXGYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363958 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-1H-benzo[d]imidazole | |

CAS RN |

255064-10-9 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)